![molecular formula C29H28N4O6 B2606530 7-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 892277-29-1](/img/no-structure.png)
7-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a piperazine ring, a quinazoline dione group, a methoxybenzyl group, and a benzo[d][1,3]dioxol-5-ylmethyl group.Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Derivatives
Research into similar compounds involves the synthesis of novel derivatives that can serve as models or intermediates for developing therapeutic agents. For instance, novel octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives have been synthesized for their potential as ABC ring models of saframycins, highlighting the importance of these compounds in the development of new anticancer agents (Saito et al., 1997).
Antimicrobial and Anticancer Agents
Several studies focus on creating compounds with antimicrobial and anticancer properties. For example, novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from visnaginone and khellinone have shown significant inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory activities, indicating their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Antiviral Activity
Compounds similar in structure have been evaluated for their antiviral activity, demonstrating potential applications in treating viral infections. For instance, diketopiperazine derivatives isolated from marine-derived actinomycete have shown modest to potent anti-H1N1 activity, suggesting their relevance in developing new antiviral drugs (Wang et al., 2013).
Cardiotropic Activity
Research into cyclic methoxyphenyltriazaalkanes has revealed significant antiarrhythmic activity in certain models, indicating the potential cardiotropic actions of these compounds and their relevance in cardiovascular research (Mokrov et al., 2019).
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the coupling of a piperazine derivative with a quinazoline derivative. The piperazine derivative is first functionalized with a benzo[d][1,3]dioxol-5-ylmethyl group, followed by coupling with the quinazoline derivative that is functionalized with a 4-methoxybenzyl group.", "Starting Materials": [ "4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carboxylic acid", "3-amino-4-methoxybenzyl alcohol", "2,4-dichloroquinazoline" ], "Reaction": [ "The piperazine derivative is first converted to the corresponding acid chloride using thionyl chloride.", "The acid chloride is then reacted with the 3-amino-4-methoxybenzyl alcohol in the presence of a base such as triethylamine to form the corresponding ester.", "The ester is then hydrolyzed using a strong base such as sodium hydroxide to form the carboxylic acid.", "The quinazoline derivative is first converted to the corresponding amine using lithium aluminum hydride.", "The amine is then reacted with the carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product.", "The product is then purified using column chromatography to obtain the final compound." ] } | |
CAS-Nummer |
892277-29-1 |
Produktname |
7-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione |
Molekularformel |
C29H28N4O6 |
Molekulargewicht |
528.565 |
IUPAC-Name |
7-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C29H28N4O6/c1-37-22-6-2-19(3-7-22)17-33-28(35)23-8-5-21(15-24(23)30-29(33)36)27(34)32-12-10-31(11-13-32)16-20-4-9-25-26(14-20)39-18-38-25/h2-9,14-15H,10-13,16-18H2,1H3,(H,30,36) |
InChI-Schlüssel |
YVGBFEBGTBXTIF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6)NC2=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



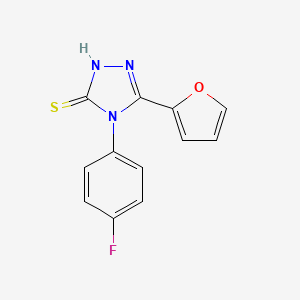
![1-[2-(2,4-Dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2606449.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2606451.png)
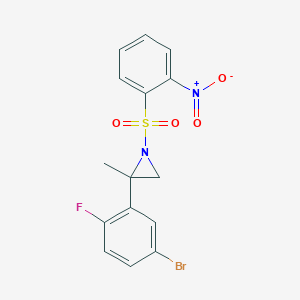
![N-[(furan-2-yl)methyl]-3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2606454.png)
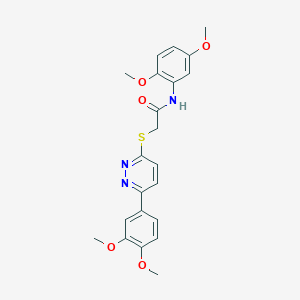
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2606461.png)
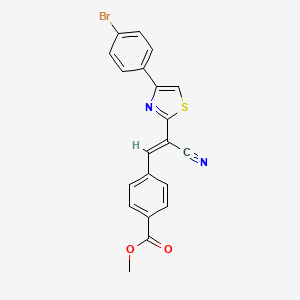
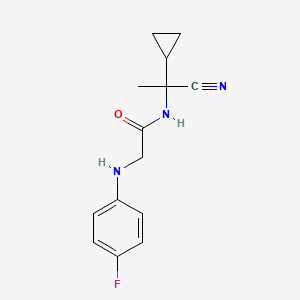
![Ethyl 6-methyl-2-(3-(methylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2606466.png)
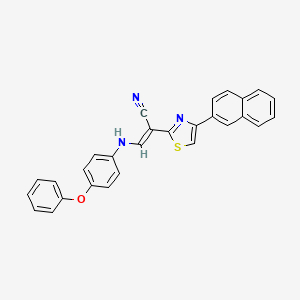
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2606468.png)
![Tert-butyl 7-[(2-chloroacetyl)amino]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B2606469.png)
![1-(2-methoxyphenyl)-4-[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2606470.png)